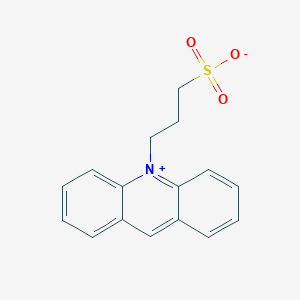

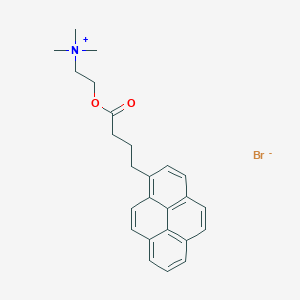

![molecular formula C28H44O B149568 (3S,5S,10S,13R,14R,17R)-10,13-二甲基-17-[(2R)-6-甲基-5-甲亚基庚-2-基]-2,3,4,5,6,12,14,15,16,17-十氢-1H-环戊[a]菲-3-醇 CAS No. 84223-03-0](/img/structure/B149568.png)

(3S,5S,10S,13R,14R,17R)-10,13-二甲基-17-[(2R)-6-甲基-5-甲亚基庚-2-基]-2,3,4,5,6,12,14,15,16,17-十氢-1H-环戊[a]菲-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol" is a derivative of cyclopenta[a]phenanthrene, which is a structure of interest due to its relation to carcinogenic compounds. Cyclopenta[a]phenanthrene derivatives have been extensively studied for their carcinogenic potential and their interactions with biological systems .

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrene derivatives can involve complex reactions, as seen in the treatment of propargylic diols with thionyl chloride, leading to a cascade of reactions that produce diindeno-fused 4H-cyclopenta[def]phenanthrenes . The synthesis process can be influenced by the choice of reagents and conditions, which can lead to different structural analogues with varying biological activities .

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives is critical in determining their biological activity. X-ray crystallographic analyses have shown that steric interactions and substitutions, particularly in the bay region of the molecule, can significantly affect the molecule's geometry and, consequently, its biological properties . The presence of methyl groups and other substituents can lead to distortions that are hypothesized to influence the interaction of these compounds with biological targets such as DNA .

Chemical Reactions Analysis

The chemical reactivity of cyclopenta[a]phenanthrene derivatives is closely related to their carcinogenic potential. Metabolic activation, which involves oxidation and the formation of dihydrodiols and phenols, is a key step in the expression of the carcinogenicity of these compounds . The presence of specific substituents can either enhance or inhibit these metabolic reactions, thereby influencing the compound's overall reactivity and potential to cause biological damage .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrene derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of functional groups like hydroxyl or methoxy groups can affect these properties and thus the compound's behavior in biological systems . These properties are essential for understanding the pharmacokinetics and toxicology of these compounds.

科学研究应用

结构分析和分子相互作用

- 对类似化合物的研究详细阐述了它们的晶体结构,突出了分子构象和分子间相互作用在决定其物理和化学性质方面的重要性。例如,相关甾体化合物的非对称单元包含分子,它们的周边基团取向差异很大,表明在这个化学家族中可能的结构构型多样 (Ketuly 等人,2010)。

生物活性和治疗潜力

- 甾体衍生物因其治疗潜力而受到探索,包括其作为酶抑制剂和抗癌剂的作用。例如,雄甾酮衍生物已被研究其抑制雄激素生物合成的能力,展示了类固醇基化合物在解决激素失衡和相关疾病中的相关性 (Djigoué 等人,2012)。

在材料科学和化学合成中的应用

- 事实证明,甾体骨架的操纵可以产生具有独特物理和化学特性的化合物,在材料科学和化学合成中用作中间体。例如,从鹅去氧胆酸合成肝 X 受体激动剂说明了将天然甾体转化为在医学和药理学中具有潜在应用的功能性分子 (Ching,2013)。

抗菌活性

- 在寻找新的抗菌剂的过程中,已经针对耐药菌株(例如 MRSA)评估了某些类固醇衍生物。β-谷甾醇和其他化合物与关键细菌蛋白的结合亲和力的研究表明,类固醇衍生物在开发针对具有挑战性感染的新型疗法方面很有用 (Skariyachan 等人,2011)。

属性

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,14,18,20-22,24-25,29H,3,7-9,11-13,15-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVFCUILMBMDSX-QKPORZECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CC=C3C2=CCC4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004484 |

Source

|

| Record name | Ergosta-7,9(11),24(28)-trien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

CAS RN |

84223-03-0 |

Source

|

| Record name | 24-Methylcholesta-7,9(11),24(28)-trien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084223030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosta-7,9(11),24(28)-trien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

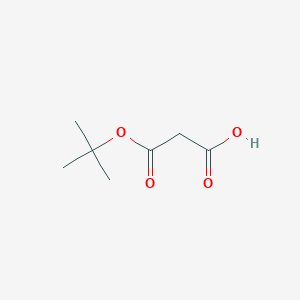

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)

![[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B149504.png)